(2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane
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Overview
Description
(2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
(2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(4-bromophenyl)-3-(4-methylphenyl)oxirane
- (2R,3S)-2-(4-fluorophenyl)-3-(4-methylphenyl)oxirane
- (2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane
Uniqueness
(2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C15H13ClO |
---|---|
Molecular Weight |
244.71 g/mol |
IUPAC Name |
(2R,3S)-2-(4-chlorophenyl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C15H13ClO/c1-10-2-4-11(5-3-10)14-15(17-14)12-6-8-13(16)9-7-12/h2-9,14-15H,1H3/t14-,15+/m0/s1 |
InChI Key |
WZQPXKQBZISVKB-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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